Sodium hydroxypyruvate

Description

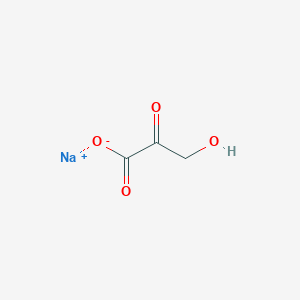

Sodium hydroxypyruvate is the sodium salt of hydroxypyruvic acid, a keto acid with the chemical formula C₃H₃NaO₄. It plays a critical role in metabolic pathways such as photorespiration, the glyoxylate cycle, and the serine cycle. Hydroxypyruvate is enzymatically interconverted with glycerate via NAD(P)H-dependent reductases, linking it to energy metabolism and redox balance . Its structural similarity to pyruvate and glyoxylate allows it to participate in enzymatic reactions central to both plant and microbial physiology .

Properties

Molecular Formula |

C3H3NaO4 |

|---|---|

Molecular Weight |

126.04 g/mol |

IUPAC Name |

sodium;3-hydroxy-2-oxopropanoate |

InChI |

InChI=1S/C3H4O4.Na/c4-1-2(5)3(6)7;/h4H,1H2,(H,6,7);/q;+1/p-1 |

InChI Key |

FNVHOXDWKIOKET-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

Hydroxypyruvate shares structural features with key metabolites:

- Pyruvate : Both are α-keto acids, but hydroxypyruvate has a hydroxyl group (-OH) replacing pyruvate’s methyl group. This difference alters substrate specificity in enzymatic reactions. For instance, hydroxypyruvate can spontaneously dehydrate to pyruvate under certain conditions, blurring their metabolic roles .

- Glyoxylate : A two-carbon α-keto acid, glyoxylate is a substrate for glyoxylate reductase (GR), while hydroxypyruvate is reduced by hydroxypyruvate reductase (HPR). Despite structural differences, both compounds compete for binding in bifunctional enzymes like GRHPR (glyoxylate/hydroxypyruvate reductase) .

- D-Glycerate : The product of hydroxypyruvate reduction, D-glycerate, is a three-carbon molecule central to photorespiration. Structural studies reveal conserved binding modes for D-glycerate in human and archaeal GRHPRs, emphasizing evolutionary conservation in substrate handling .

2.2 Enzymatic Roles and Kinetic Parameters

Hydroxypyruvate reductases (HPRs) and GRHPRs exhibit distinct catalytic efficiencies for hydroxypyruvate versus glyoxylate:

Note: $k_{cat}$ values for *M. extorquens HPR estimated from activity assays .

Key findings:

- Hydroxypyruvate consistently shows lower $K_M$ (higher affinity) and higher catalytic efficiency compared to glyoxylate across species .

- Archaeal GRHPRs (e.g., P. furiosus) exhibit bifunctionality but favor hydroxypyruvate reduction, challenging earlier assumptions of glyoxylate specificity .

2.3 Cofactor Specificity

- NADH-Dependent HPRs : Found in plant peroxisomes (e.g., spinach) and mitochondria (e.g., Chlamydomonas CrHPR1), these enzymes drive photorespiration .

- NADPH-Dependent HPRs : Cytosolic isoforms (e.g., Chlamydomonas CrHPR2) provide metabolic flexibility, enabling redox shuttling between compartments .

- Dual Cofactor Use : M. extorquens HPR utilizes both NADH ($KM = 0.04$ mM) and NADPH ($KM = 0.06$ mM), reflecting adaptation to methylotrophic metabolism .

2.4 Metabolic Pathways

- Photorespiration : In plants and algae, hydroxypyruvate is reduced to glycerate in peroxisomes or mitochondria, recovering carbon lost during RuBisCO oxygenation .

- Serine Cycle : In methylotrophs like M. extorquens, hydroxypyruvate reductase assimilates C1 units into central metabolism, with hydroxypyruvate acting as a key intermediate .

- Glyoxylate Cycle : Hydroxypyruvate isomerase converts hydroxypyruvate to tartronate semialdehyde, linking it to glyoxylate metabolism in bacteria and insects .

2.5 Physiological Implications

- Human Disease : Deficiencies in GRHPR (a hydroxypyruvate-preferring enzyme) cause primary hyperoxaluria type 2, where glyoxylate accumulation leads to kidney stones .

- Biotechnological Applications: Sodium hydroxypyruvate is used as a substrate in catalytic studies (e.g., glycerol oxidation) and enzyme assays, highlighting its industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.